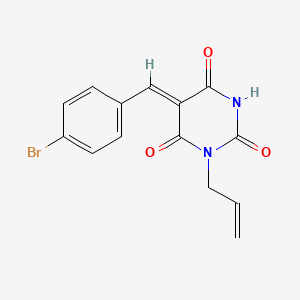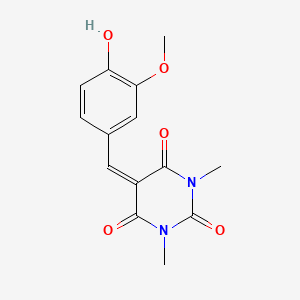
5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a chemical compound that has been widely studied for its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively researched. In
Aplicaciones Científicas De Investigación
5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, 5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a plant growth regulator, improving crop yield and quality. In materials science, 5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and electronics.
Mecanismo De Acción
5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its biological effects through multiple mechanisms. It has been shown to scavenge reactive oxygen species (ROS) and inhibit the production of inflammatory cytokines, protecting cells from oxidative stress and inflammation. 5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione also interacts with various enzymes and proteins, modulating their activity and function. Additionally, 5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative stress. In vivo studies have shown that 5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can improve cognitive function in animal models of Alzheimer's disease, reduce tumor growth in cancer models, and improve plant growth and yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is easy to synthesize in high yields and purity, making it readily available for research. It also has a wide range of potential applications in various fields, providing opportunities for interdisciplinary research. However, 5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. Its mechanism of action is complex and not fully understood, making it challenging to interpret results. Additionally, its effects can vary depending on the concentration and duration of exposure, requiring careful experimental design.
Direcciones Futuras
There are several future directions for further research on 5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate its mechanism of action and optimize its dosage and delivery for clinical use. Another area of interest is its potential as a plant growth regulator. Further studies are needed to determine its optimal concentration and application method for different crops and growing conditions. Additionally, further research is needed to explore its potential as a precursor for the synthesis of metal complexes with novel catalytic and electronic properties.
Conclusion
In conclusion, 5-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a versatile compound with a wide range of potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been extensively studied. Further research is needed to fully understand its potential and optimize its use in different applications.
Propiedades
IUPAC Name |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-15-12(18)9(13(19)16(2)14(15)20)6-8-4-5-10(17)11(7-8)21-3/h4-7,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDOCIDKSFZRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416245 | |
| Record name | 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
CAS RN |
120841-57-8 | |
| Record name | 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1,1-bis(trifluoromethyl)propyl]-N,N-diethylurea](/img/structure/B3832359.png)

![N~1~-[2-(dimethylamino)-4-quinolinyl]-N~2~,N~2~-dimethylglycinamide diethanedioate](/img/structure/B3832384.png)
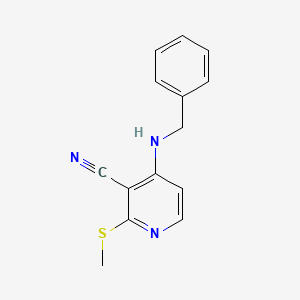
![5-[4-(dimethylamino)benzylidene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832399.png)
![5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832400.png)
![5-{[(2-methylphenyl)amino]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832406.png)
![5-[2-(diethylamino)ethyl]-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3832419.png)
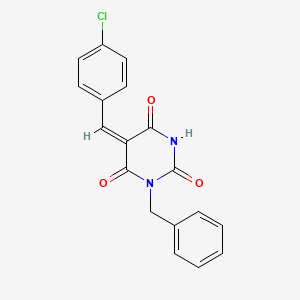
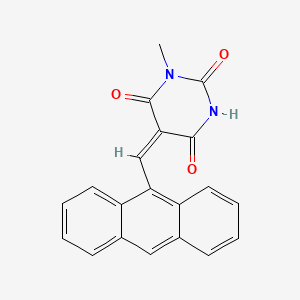

![1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832463.png)

